REACTION_SMILES
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[CH2:19]([CH2:20][CH3:21])[S:22](=[O:23])(=[O:24])[Cl:25].[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][c:7]([NH2:11])[cH:8][cH:9][cH:10]1)=[O:12].[CH2:27]([Cl:28])[Cl:29].[OH2:26].[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1>>[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][c:7]([NH:11][S:22]([CH2:19][CH2:20][CH3:21])(=[O:23])=[O:24])[cH:8][cH:9][cH:10]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cccc(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCCS(=O)(=O)Nc1cccc(C(=O)OCC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |